molecular formula C7H7FS B1608162 5-Fluoro-2-methylthiophenol CAS No. 845823-03-2

5-Fluoro-2-methylthiophenol

Cat. No.: B1608162
CAS No.: 845823-03-2
M. Wt: 142.2 g/mol
InChI Key: AVPBPARCKGVYMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-methylthiophenol is an organic compound with the IUPAC name 5-fluoro-2-(methylsulfanyl)phenol . It has a molecular weight of 158.2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7FOS/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3 . This indicates that the compound consists of 7 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, 1 oxygen atom, and 1 sulfur atom .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 158.2 . It is stored at temperatures between 2-8°C .

Scientific Research Applications

Fluorinated Thiophenes in Material Science

Research on fluorinated thiophenes, such as perfluoroalkyl-functionalized oligothiophenes, demonstrates their significant role in the development of n-type molecular and polymeric electronics. These compounds exhibit strong intermolecular interactions in the condensed state, with phase separation at the unit cell level between aromatic cores and fluorocarbon chains, leading to high solid-state fluorescence efficiencies. The study by Facchetti et al. (2004) on the synthesis and properties of these oligothiophenes underscores the impact of fluorocarbon substitution on the electronic and optical properties of organic semiconductors, potentially applicable to 5-Fluoro-2-methylthiophenol derivatives in electronic applications (Facchetti et al., 2004).

Sensing Applications

In the realm of molecular sensing, the use of fluorinated thiophenes has been explored for detecting various analytes, including metal ions and explosives. A study by Guo et al. (2018) on a photochromic diarylethene derivative highlighted its application in selective fluorometric and colorimetric sensing of metal ions. This research illustrates the potential of fluorinated thiophenes in the development of highly selective and sensitive chemosensors, which could extend to this compound-based derivatives for similar applications (Guo et al., 2018).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

5-fluoro-2-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FS/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPBPARCKGVYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374623
Record name 5-Fluoro-2-methylthiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845823-03-2
Record name 5-Fluoro-2-methylbenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845823-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methylthiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-2-methylthiophenol
Reactant of Route 2
5-Fluoro-2-methylthiophenol
Reactant of Route 3
Reactant of Route 3
5-Fluoro-2-methylthiophenol
Reactant of Route 4
Reactant of Route 4
5-Fluoro-2-methylthiophenol
Reactant of Route 5
5-Fluoro-2-methylthiophenol
Reactant of Route 6
Reactant of Route 6
5-Fluoro-2-methylthiophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.